
Apoptosis Activator 2
Overview
Description
Apoptosis Activator 2 is a small molecule known for its ability to induce apoptosis, a form of programmed cell death, in various cell types. This compound is particularly effective in activating caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and fragmentation of DNA, ultimately resulting in cell death. It is primarily used in scientific research to study apoptosis mechanisms and potential therapeutic applications .
Mechanism of Action
Target of Action
Apoptosis Activator 2 primarily targets Caspase-3 , a crucial enzyme involved in the execution-phase of cell apoptosis . Caspase-3 is part of the cysteine-aspartic acid protease (caspase) family, which plays a vital role in programmed cell death, including apoptosis .
Mode of Action
This compound operates by inducing the activation of Caspase-3 . This activation leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cellular apoptosis . The compound also causes DNA fragmentation . The entire process is dependent on Apaf-1, a protein that forms an apoptosome, a large quaternary protein structure formed in the process of apoptosis .
Biochemical Pathways
The action of this compound affects the intrinsic pathway of apoptosis . This pathway is regulated by Bcl-2 family members and involves the release of cytochrome c from mitochondria . The released cytochrome c then binds with Apaf-1 and procaspase-9 to form an apoptosome . The formation of the apoptosome leads to the activation of Caspase-3, resulting in apoptosis .
Pharmacokinetics
It’s known that the compound is cell-permeable , which suggests it can readily cross cell membranes to exert its effects. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of Caspase-3 by this compound leads to the cleavage of PARP and DNA fragmentation, ultimately resulting in cell apoptosis . This process is particularly effective in tumor cells, with an IC50 of approximately 4 μM . It is inactive against certain cell types like hmec, prec, and mcf-10a .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, the presence of cytochrome c is necessary for the compound to exert its effects . Additionally, the compound’s effectiveness can be influenced by the presence of other proteins and factors within the cell.
Biochemical Analysis
Biochemical Properties
Apoptosis Activator 2 plays a pivotal role in biochemical reactions by promoting the cytochrome c-dependent oligomerization of apoptotic protease activating factor 1 into the mature apoptosome . This process leads to the activation of procaspase-9, which subsequently activates caspase-3, a key executioner caspase in the apoptosis pathway . This compound interacts with several biomolecules, including cytochrome c, apoptotic protease activating factor 1, and procaspase-9, facilitating their assembly into the apoptosome complex . These interactions are crucial for the initiation and execution of apoptosis.
Cellular Effects
This compound induces apoptosis in various types of cells, particularly tumor cells, by activating the intrinsic apoptosis pathway . This compound increases the processing of procaspase-9 and the subsequent activation of caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase and DNA fragmentation . In tumor cells, this compound has been shown to induce apoptosis with an IC50 value of approximately 4 μM, while it has a minimal effect on normal cells or those deficient in apoptotic protease activating factor 1, caspase-9, or caspase-3 activity . This selective induction of apoptosis makes this compound a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to promote the oligomerization of apoptotic protease activating factor 1 into the apoptosome in a cytochrome c-dependent manner . This oligomerization is a critical step in the activation of procaspase-9, which then activates caspase-3 . The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the morphological and biochemical changes characteristic of apoptosis . Additionally, this compound may interact with other proteins in the apoptosis pathway, further enhancing its pro-apoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and can induce apoptosis within a few hours of treatment . Prolonged exposure to this compound may lead to the degradation of the compound and a decrease in its pro-apoptotic activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including the induction of apoptosis and the inhibition of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in tumor cells without causing significant toxicity to normal tissues . At higher doses, this compound may cause adverse effects, including toxicity and damage to normal tissues . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the intrinsic apoptosis pathway . This compound interacts with cytochrome c and apoptotic protease activating factor 1, leading to the formation of the apoptosome and the activation of caspase-9 and caspase-3 . These interactions are essential for the execution of apoptosis and the elimination of damaged or unwanted cells . Additionally, this compound may influence other metabolic pathways related to cell survival and proliferation .
Transport and Distribution
Within cells, this compound is transported and distributed to various subcellular compartments, including the mitochondria . The compound interacts with mitochondrial proteins, promoting the release of cytochrome c into the cytosol and the subsequent activation of the apoptosome . This subcellular localization is crucial for the pro-apoptotic activity of this compound and its ability to induce programmed cell death .
Subcellular Localization
This compound primarily localizes to the mitochondria, where it exerts its pro-apoptotic effects . The compound’s interaction with mitochondrial proteins, such as cytochrome c, facilitates the release of cytochrome c into the cytosol and the formation of the apoptosome . This subcellular localization is essential for the activation of the intrinsic apoptosis pathway and the induction of apoptosis in target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apoptosis Activator 2 can be synthesized through a multi-step organic synthesis processThe reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This may include the use of automated synthesis equipment and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Apoptosis Activator 2 primarily undergoes reactions related to its role in inducing apoptosis. These include:
Oxidation: The compound can be oxidized to form reactive intermediates that further enhance its apoptotic activity.
Reduction: Reduction reactions may modify the compound’s structure, potentially affecting its activity.
Substitution: Substitution reactions can introduce different functional groups, altering its biological activity
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships and optimize its apoptotic activity .
Scientific Research Applications
Apoptosis Activator 2 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of apoptosis and the role of caspases in cell death.
Biology: Employed in cell culture experiments to induce apoptosis and study cellular responses.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, where inducing apoptosis in cancer cells is a key strategy.
Industry: Utilized in the development of apoptosis-inducing agents for research and potential therapeutic use
Comparison with Similar Compounds
Belnacasan (VX-765): Another caspase activator with a different mechanism of action.
Emricasan (IDN-6556): A caspase inhibitor used in apoptosis studies.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that prevents apoptosis
Uniqueness: Apoptosis Activator 2 is unique in its strong induction of caspase-3 activation and its ability to promote apoptosis specifically in tumor cells while having minimal effects on normal cells. This selectivity makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-11-6-5-9(7-12(11)17)8-18-13-4-2-1-3-10(13)14(19)15(18)20/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJPLRFGLMQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365533 | |
| Record name | Apoptosis Activator 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79183-19-0 | |
| Record name | 1-((3,4-Dichlorophenyl)methyl)indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apoptosis Activator 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((3,4-DICHLOROPHENYL)METHYL)INDOLE-2,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY8DE8DGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


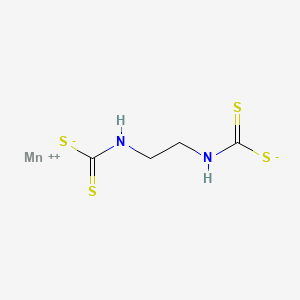
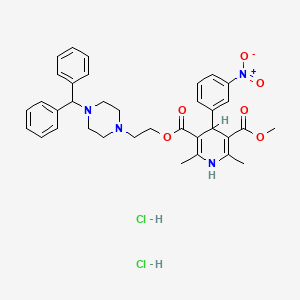


![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)

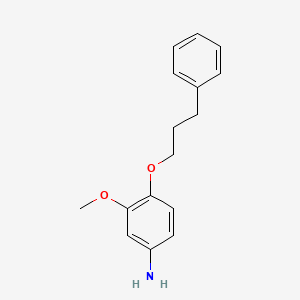
![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)
![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)
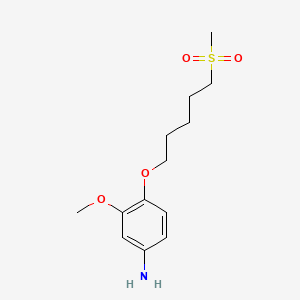
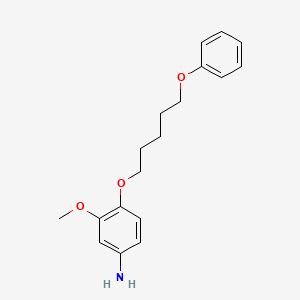
![3-methoxy-4-[5-(4-methoxyphenyl)pentoxy]aniline](/img/structure/B1676040.png)

